molecular formula C10H6Cl2O2 B13955869 1,4-Dichloronaphthalene-2,3-diol CAS No. 52864-95-6

1,4-Dichloronaphthalene-2,3-diol

Cat. No.: B13955869
CAS No.: 52864-95-6
M. Wt: 229.06 g/mol
InChI Key: MMEJSVRRVZEBAY-UHFFFAOYSA-N
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Description

1,4-Dichloronaphthalene-2,3-diol (CAS 7474-86-4) is a di-hydroxylated and di-chlorinated naphthalene derivative that serves as a versatile building block in organic synthesis and materials science research. This compound is of significant interest in crystal engineering due to its ability to form well-defined supramolecular structures; the achiral, planar molecule crystallizes in a chiral space group (P2 1 2 1 2 1 ) and its packing is stabilized by O—H···O hydrogen bonding, leading to supramolecular chains, as well as C—H···π and halogen interactions . Its primary research value lies in its role as a precursor and synthetic intermediate. It is intrinsically linked to its oxidized form, 2,3-dichloro-1,4-naphthoquinone (Dichlone), a well-known compound used in organic synthesis . The diol can be synthesized from the quinone via reduction and can itself be further functionalized. The electron-donating hydroxyl groups and electron-withdrawing chlorine atoms on the aromatic ring create a unique electronic system, enabling further reactions such as etherification or nucleophilic substitution of the chlorine atoms to introduce diverse functional groups . This makes it a valuable scaffold for developing novel compounds with potential applications in materials science and chemical biology. While not directly studied in all contexts, the chemistry of halogenated naphthoquinones to which it relates is relevant for the development of agents with biological activity, providing context for its use in related research streams . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

52864-95-6

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

1,4-dichloronaphthalene-2,3-diol

InChI

InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H

InChI Key

MMEJSVRRVZEBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,3-Dichloro-1,4-Naphthoquinone Intermediate

A key precursor in the synthesis is 2,3-dichloro-1,4-naphthoquinone, which can be prepared by controlled chlorination of 1,4-naphthoquinone using chlorine gas in the presence of catalysts or acids.

Step Reagents and Conditions Description Yield & Purity
1 1,4-Naphthoquinone + Cl₂ + HCl in methanol Chlorination at 2,3-positions under acidic conditions High yield, purity >98.5% after recrystallization
2 Alternative: Oxidation of α-naphthol with conc. H₂SO₄, followed by chlorination with aqueous HCl and KClO₃ Multi-step oxidation and chlorination route Moderate to high yield

The chlorination reaction is typically conducted at temperatures ranging from 30 to 90 °C over 20 hours, with iron powder or ferric sulfate as catalysts to facilitate chlorination. The pH is controlled between 2 and 5 using hydrochloric acid or phosphoric acid to optimize reaction conditions and minimize by-products. After reaction completion, the crude product is purified by recrystallization using solvents such as ethanol, toluene, dimethylbenzene, or chlorobenzene, yielding 2,3-dichloro-1,4-naphthoquinone with purity exceeding 98.5%.

Conversion of 2,3-Dichloro-1,4-Naphthoquinone to this compound

The diol formation involves reduction or hydroxylation of the quinone moiety. Established methods involve:

  • Chemical reduction of the quinone using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Hydrolysis under controlled conditions to introduce hydroxyl groups at the 2,3-positions.

A classical preparation described by Zincke and Fries (1904) and later refined by Ahn et al. (1995) involves dissolving 2,3-dichloro-1,4-naphthoquinone in chloroform, followed by crystallization to obtain solvent-free crystals of this compound suitable for structural analysis.

Representative Preparation Procedure (Patent-Based Example)

Step Procedure Details
1 Dissolution 150 kg of 1,4-acid sodium dissolved in 500 kg water, pH adjusted to 2–5 with HCl, stirred 10 minutes
2 Chlorination Addition of 5 kg iron powder, stirring 15 minutes; chlorine gas fed at 30–90 °C for 20 hours until complete reaction
3 Cooling and Filtration Reaction mixture cooled to 30–35 °C, filtered to obtain crude 2,3-dichloro-1,4-naphthoquinone
4 Recrystallization Crude product recrystallized in 750 kg ethanol, refluxed, cooled to 30 °C, filtered, and dried at 50–70 °C for 5 hours
5 Yield and Purity Final product yield ~110 kg, purity >98.5%

Variations include replacing hydrochloric acid with phosphoric acid, and ethanol solvent with toluene, dimethylbenzene, or chlorobenzene, affecting yield and purity slightly.

Analytical and Structural Characterization

Purity and Structural Confirmation

  • Purity of intermediates and final product is typically confirmed by chromatographic techniques such as HPLC and GC.
  • X-ray crystallography has been used to determine the crystal structure of this compound, revealing hydrogen bonding and molecular packing in the solid state.
  • Hydrogen atoms on hydroxyl groups are located by difference Fourier maps and refined isotropically to confirm diol formation.

Physicochemical Properties Relevant to Preparation

Property Value Method Notes
Melting point Not explicitly reported DSC/XRD Crystalline diol form obtained from chloroform solution
Solubility Moderate in organic solvents Experimental Enables recrystallization purification
Stability Stable under controlled pH and temperature Observed Avoids degradation during chlorination and reduction

Summary Table of Preparation Methods

Step Methodology Key Reagents Conditions Yield (%) Purity (%) Notes
Chlorination of 1,4-naphthoquinone Cl₂ gas, HCl, Fe powder catalyst 1,4-Naphthoquinone, Cl₂, HCl, Fe powder 30–90 °C, 20 h, pH 2–5 70–80 >98.5 Recrystallization solvent affects yield
Oxidation and chlorination of α-naphthol Conc. H₂SO₄, HCl, KClO₃ α-Naphthol, H₂SO₄, HCl, KClO₃ Multi-step Moderate High Alternative route
Reduction to diol NaBH₄ or catalytic hydrogenation 2,3-Dichloro-1,4-naphthoquinone Mild conditions High High Followed by crystallization
Crystallization Chloroform or other solvents Product solution Room temperature High Produces X-ray quality crystals

Chemical Reactions Analysis

1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Compounds 4 and 7 (Benzodioxane-Benzamide Derivatives)

  • Structure : Derived from naphthalene-2,3-diol or its hydrogenated analog (5,6,7,8-tetrahydronaphthalene-2,3-diol). Compound 4 features a 2-hydroxymethylnaphthodioxane core substituted with 2,6-difluoro-3-hydroxybenzamide .
  • Synthesis : Epibromohydrin is used to form the dioxane ring, followed by mesylation and substitution with difluorobenzamide .
  • Applications : These compounds inhibit bacterial FtsZ, a target for antimicrobial agents, demonstrating the role of fluorinated substituents in enhancing bioactivity .

2-Chloro-3-((2,3-difluorophenyl)amino)naphthalene-1,4-dione (3d)

  • Structure: A naphthoquinone derivative with chlorine at position 2 and a difluoroaniline group at position 3 .
  • Synthesis: Prepared via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and 2,3-difluoroaniline .
  • Comparison: The quinone core introduces redox activity, contrasting with the diol-based hydrogen bonding in 1,4-dichloronaphthalene-2,3-diol .

Functional Group Analogs: Diols with Diverse Backbones

(R,R)-1,4-Dimercaptobutane-2,3-diol

  • Structure : An aliphatic diol with sulfhydryl (-SH) groups at positions 1 and 4 .

2-Amino-2-(hydroxymethyl)-propane-1,3-diol

  • Structure: A branched aliphatic diol with an amino group, used in gas treatment applications .
  • Applications : Forms complexes for liquefied hydrocarbon gas purification, contrasting with the aromatic diol’s use in crystallography and inclusion compounds .

Application-Specific Analogs

Ga₃V(LEt)₂(dpm)₆ Complex

  • Structure : Contains 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol (H₃LEt) as a ligand .
  • Comparison : Aliphatic diols like H₃LEt stabilize heterometallic complexes, whereas aromatic diols prioritize π-π interactions in crystal engineering .

Naphthalene,1,2,3,4-tetrahydro-1,1,4,7-tetramethyl

  • Structure : A hydrogenated naphthalene with methyl substituents, lacking hydroxyl groups .
  • Impact of Hydrogenation : Reduces aromaticity, increasing hydrophobicity compared to the planar, π-stacking this compound .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Synthesis Highlights Applications Toxicity/Interactions
This compound Naphthalene diol Cl (1,4), OH (2,3) Crystallization from chloroform Crystallography, inclusion compounds Cl⋯Cl, C–H⋯Cl interactions
Compounds 4 and 7 Naphthodioxane Difluorobenzamide, epibromohydrin Epoxide ring formation FtsZ inhibition (antimicrobial) Not reported
(R,R)-1,4-Dimercaptobutane-2,3-diol Aliphatic diol SH (1,4), OH (2,3) QSAR modeling Biochemical reducing agent LD₅₀ = 400 mg/kg (rat)
2-Amino-2-(hydroxymethyl)-propane-1,3-diol Aliphatic diol Amino, hydroxymethyl Multi-step coordination Gas treatment complexes Not reported

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